Phosphinothricin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

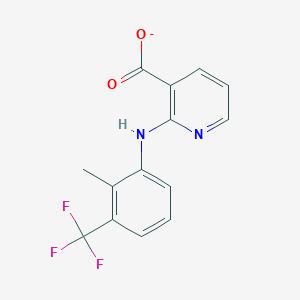

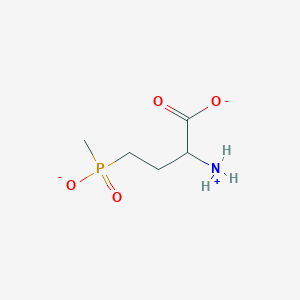

Phosphinothricin(1-) is conjugate base of phosphinothricin arising from deprotonation of the phosphinate function. It is a conjugate base of a glufosinate.

Scientific Research Applications

Repositioning as a Novel Imaging Probe and Anti-Cancer Activity

- Imaging and Anti-Cancer Properties: Phosphinothricin, being structurally similar to glutamate, was investigated for repositioning as a bisphosphonate analogue in medicine. It showed potential in image probing and as an anti-cancer drug. A technetium-99m–phosphinothricin complex exhibited rapid uptake in bone tissues, indicating its usefulness in imaging. Moreover, its cytotoxic activity against breast and lung cancer cells highlighted its potential as an anti-cancer drug (Sakr et al., 2018).

Biosynthesis and Molecular Transformations

- Biosynthesis of Phosphinothricin Tripeptide: Phosphinothricin tripeptide (PTT) is a natural-product antibiotic and potent herbicide. A study revealed intricate steps in the early biosynthesis of PTT, involving unusual catalytic steps for carbon bond cleavage (Blodgett et al., 2007).

- Mechanism of Enzymatic Inhibition by Phosphinothricin: The crystal structure of phosphinothricin in the active site of glutamine synthetase was determined to understand its mechanism of enzymatic inhibition. It suggested a noncovalent, dead-end mechanism of inhibition (Gill & Eisenberg, 2001).

- Natural Product Biosynthesis: Phosphinothricin's role in the biosynthesis of phosphonic and phosphinic acid natural products was reviewed, highlighting unique biochemical transformations in these pathways (Metcalf & van der Donk, 2009).

Herbicide Resistance and Environmental Interactions

- Phosphinothricin Resistance in Plants: A study on the BAR resistance gene, which inactivates phosphinothricin, led to the development of an engineered gene with no detectable off-target activity. This was a step towards addressing the issue of specificity in phosphinothricin resistance in plants (O’Connor, 2017).

- Antioxidant Defense and Ammonium Metabolism: Phosphinothricin's interaction with Nepeta rtanjensis essential oil affected ammonium metabolism and antioxidant defense in Arabidopsis. This study highlighted the complex control mechanisms at play in response to phosphinothricin exposure (Dmitrović et al., 2021).

Enzymatic and Genetic Studies

- Phosphinothricin Acetyl Transferase Genes in Bacteria: The soil bacterium Pseudomonas putida was found to have two genes encoding acetylases that could confer tolerance to phosphinothricin. This study provided insights into the biochemical and genetic interactions among soil microorganisms and their response to herbicides (Páez-Espino et al., 2015).

Other Applications

- Efficient Biosynthesis of L-Phosphinothricin: The efficient biosynthesis of L-phosphinothricin, the active form of the herbicide, was achieved using enzymes from Leclercia adecarboxylata, demonstrating potential for large-scale bioproduction (Kang et al., 2019).

properties

Product Name |

Phosphinothricin |

|---|---|

Molecular Formula |

C5H11NO4P- |

Molecular Weight |

180.12 g/mol |

IUPAC Name |

2-azaniumyl-4-[methyl(oxido)phosphoryl]butanoate |

InChI |

InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/p-1 |

InChI Key |

IAJOBQBIJHVGMQ-UHFFFAOYSA-M |

Canonical SMILES |

CP(=O)(CCC(C(=O)[O-])[NH3+])[O-] |

synonyms |

2-amino-4-methylphosphinobutyric acid ammonium glufosinate ammonium-DL-homoalanine-4-yl(methyl)-phosphinate Basta DL-glufosinate glufosinate glufosinate ammonium glufosinate-ammonium glufosinate-P phosphinothricin phosphinothricin hydrochloride phosphinothricin hydrochloride, (S)-isomer phosphinothricin, (S)-isomer phosphinothricin, barium (1:1) salt, (+-)-isomer phosphinothricin, calcium (2:1) salt, (S)-isomer phosphinothricin, copper (+2) salt phosphinothricin, diammonium salt phosphinothricin, dipotassium salt, (S)-isomer phosphinothricin, disodium salt phosphinothricin, disodium salt, (S)-isomer phosphinothricin, monoammonium salt phosphinothricin, monoammonium salt, (S)-isomer phosphinothricin, monopotassium salt, (S)-isomer phosphinothricin, monosodium salt phosphinothricin, monosodium salt, (S)-isomer phosphinothricin, sodium salt, (S)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

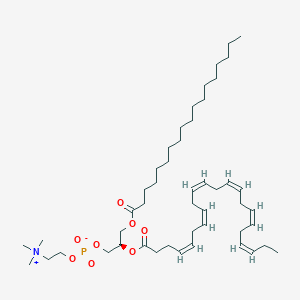

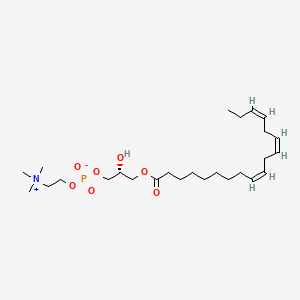

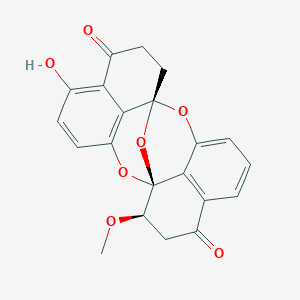

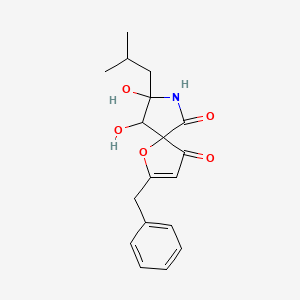

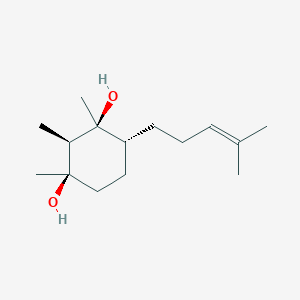

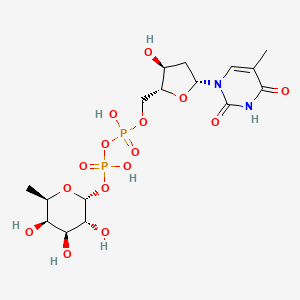

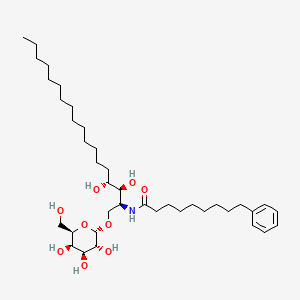

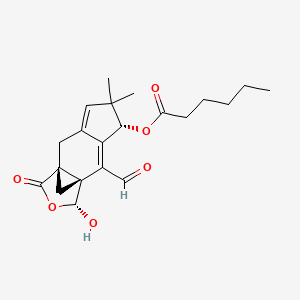

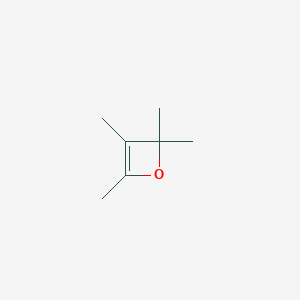

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.